molecular formula C10H9N5 B2398154 4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1879515-01-1

4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Cat. No. B2398154
CAS RN: 1879515-01-1
M. Wt: 199.217
InChI Key: ZPOJALURIPNMSL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound, but specific information about “4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” is not available in the literature.

Scientific Research Applications

Heterocycles from Nitrile Oxides

Research has demonstrated the synthesis and reactions of nitroso derivatives, including imidazo[1,2-a]pyrazine, showcasing their utility in generating heterocycles from nitrile oxides. These compounds were obtained in good yields and further processed to derive benzotriazine, benzothiadiazine, and quinazoline, highlighting their versatile applications in synthesizing novel heterocyclic compounds (Abdelhamid, Khalifa, & Ghabrial, 1988).

Synthesis of Unsymmetrical Dialkylpyrazolo[1,5-a]-1,3,5-triazines

The reaction of 3-aminopyrazole with imidate esters led to the synthesis of unsymmetrically substituted dialkylpyrazolo[1,5-a]-1,3,5-triazines, a method highlighting the efficient synthesis of fused triazines based on available pyrazoles. This approach is noted for its convenience in preparing complex triazines (Novinson et al., 1974).

Discovery of Imidazo[1,2-a]pyrazines as AMPAR Negative Modulators

Imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines were discovered as selective negative modulators of AMPARs associated with the transmembrane AMPAR regulatory protein γ-8. This research is significant for its potential therapeutic applications, demonstrating the role of these compounds in seizure protection and anticonvulsant models (Savall et al., 2018).

Synthesis of 4-Heteryl-Substituted Derivatives

A study on methylpyrazolo[1,5-a]pyrazine-4-carboxylates explored the synthesis of 4-heteryl-substituted derivatives, including 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines. This research highlights the chemical versatility and potential pharmacological applications of these compounds (Tsizorik et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines for their antimicrobial activity against various microorganisms showcased the potential of pyrazolo[1,5-a]pyrazine derivatives as antimicrobial agents. This study provides valuable insights into the development of new antimicrobial therapies (Deeb, El-Mariah, & Hosny, 2004).

properties

IUPAC Name

4-imidazol-1-yl-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-8-6-9-10(14-4-2-11-7-14)12-3-5-15(9)13-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOJALURIPNMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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